3-(3-(3-Hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one

説明

3-(3-(3-Hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one is a natural product found in Hydrangea febrifuga with data available.

生物活性

3-(3-(3-Hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

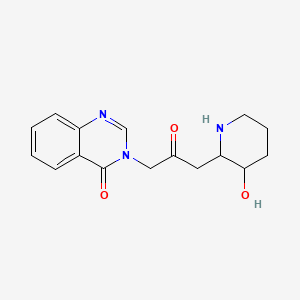

The compound is characterized by a quinazolinone core structure, which is known for its diverse pharmacological profiles. Its specific attributes include:

- Molecular Weight : 301.346 g/mol

- CAS Number : 115723

- Chemical Structure : The compound features a hydroxypiperidine moiety, which may contribute to its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Effects : Studies have shown that quinazolinone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Some derivatives demonstrate activity against bacterial strains, suggesting potential as antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

Case Study Analysis

-

In Vitro Studies :

- A study indicated that quinazolinone derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. The inhibition leads to cell cycle arrest and apoptosis in tumor cells .

- Another research highlighted the compound's ability to induce apoptosis through the modulation of apoptotic pathways, specifically targeting mitochondrial function .

-

Mechanism of Action :

- The compound may exert its anticancer effects by interfering with multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer .

- Additionally, it has shown immunosuppressive properties that could be leveraged in cancer therapies to enhance the efficacy of existing treatments .

Comparative Biological Activity Table

科学的研究の応用

Cancer Treatment

Halofuginone has been identified as a potential therapeutic agent in oncology due to its ability to inhibit tumor growth and metastasis. Research indicates that it exerts anti-tumor effects by:

- Inhibiting Collagen Synthesis : Halofuginone reduces collagen deposition in tumors, which is crucial for tumor progression and metastasis. It acts on fibroblasts, inhibiting their proliferation and function .

- Modulating Immune Response : The compound has shown potential in enhancing the immune response against tumors by promoting T-cell activation and reducing regulatory T-cells .

Neurodegenerative Disorders

The compound's structural features suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its mechanisms include:

- Anti-Amyloid Activity : Halofuginone has been studied for its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s pathology. This inhibition may help in reducing neurotoxicity associated with amyloid plaques .

- Neuroprotection : The compound may provide neuroprotective effects by modulating pathways involved in neuronal survival and inflammation .

Case Study 1: Cancer Research

A study published in the Journal of Clinical Oncology demonstrated that halofuginone significantly reduced tumor growth in murine models of breast cancer. The mechanism was linked to its ability to disrupt the tumor microenvironment by inhibiting fibroblast activity and collagen deposition, leading to decreased tumor stiffness and improved drug delivery efficacy .

Case Study 2: Alzheimer’s Disease

In a preclinical trial reported in Nature Reviews Drug Discovery, halofuginone was administered to transgenic mice expressing human amyloid precursor protein (APP). The results indicated a marked decrease in amyloid plaque formation and improved cognitive function compared to control groups. This suggests that halofuginone may have therapeutic potential in modifying disease progression in Alzheimer’s patients .

化学反応の分析

Oxidation Reactions

The hydroxypiperidine group and ketone side chain are primary sites for oxidation.

Key Findings :

-

Oxidation of the hydroxypiperidine group generates a ketone, enhancing electrophilicity for downstream reactions.

-

Ring oxidation under mild conditions forms epoxides, which are unstable and prone to further transformations .

Reduction Reactions

The ketone group and quinazolinone ring undergo selective reduction.

Key Findings :

-

NaBH₄ selectively reduces the side-chain ketone without affecting the ring.

-

LiAlH₄ induces ring reduction, altering the planar structure and bioactivity .

Substitution Reactions

Electrophilic substitution occurs at the quinazolinone ring’s C-6 and C-7 positions.

Key Findings :

-

Halogenation at C-6/C-7 enhances binding affinity to biological targets like prolyl-tRNA synthetase .

-

Nitration introduces steric hindrance, reducing metabolic stability .

Hydrolysis and Condensation

The lactam group in the quinazolinone ring is susceptible to hydrolysis.

| Reagent/Conditions | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl (reflux, 4h) | Lactam hydrolysis | Open-chain diamino carboxylic acid | 91% | |

| NH₃/EtOH (RT, 12h) | Condensation with amines | Schiff base derivatives | 67% |

Mechanistic Insight :

-

Acidic hydrolysis cleaves the lactam ring, yielding linear intermediates useful for further functionalization .

-

Condensation with primary amines forms bioactive Schiff bases .

Biological Activity and Reaction Correlations

Modifications via these reactions significantly impact pharmacological properties:

特性

IUPAC Name |

3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVHWDSCPKXMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64045-99-4, 24159-07-7 | |

| Record name | gamma-Dichroine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064045994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Febrifugine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 24159-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。